4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Bromo-2-fluoro-3’-morpholinomethyl benzophenone is a chemical compound with the molecular weight of 378.24 . Its IUPAC name is (4-bromo-2-fluorophenyl)[3-(4-morpholinylmethyl)phenyl]methanone .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-fluoro-3’-morpholinomethyl benzophenone is 1S/C18H17BrFNO2/c19-15-4-5-16(17(20)11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 .Scientific Research Applications
Synthesis and Chemical Properties
4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone and related compounds have significant importance in the field of organic synthesis and material science. A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of various pharmaceuticals and materials, has been developed. The method overcomes challenges associated with the cost and toxicity of traditional synthesis methods, offering a more practical approach for large-scale production (Qiu, Gu, Zhang, & Xu, 2009).
Application in Sunscreen and Cosmetic Products
Benzophenone derivatives, like Benzophenone-3, are extensively used in sunscreen and cosmetic products. The extensive use and subsequent release into the environment have raised concerns about their impact on aquatic ecosystems and human health. Studies have examined the physicochemical properties, environmental occurrence, toxic effects, and potential endocrine-disrupting capabilities of these compounds (Kim & Choi, 2014).
Photoaffinity Labeling
Photoaffinity labeling (PAL) is a method used in structural biology to study the interactions between biomolecules. Compounds like benzophenone serve as photoreactive groups in this process. PAL, in combination with modern analytical techniques, is crucial for understanding the structure and function of biological systems, including drug targets, transport processes, and the stereochemistry of receptor-ligand interactions (Vodovozova, 2007).
Safety and Regulatory Considerations
The safety of benzophenone, especially as a flavouring agent, has been thoroughly evaluated. It is considered to have weak endocrine activities and no significant genotoxicity. Regulatory bodies have determined acceptable daily intake levels to ensure consumer safety (Silano et al., 2017).
Chemosensory Applications
Compounds like 4-Methyl-2,6-diformylphenol have been utilized as platforms for the development of chemosensors, detecting various metal ions, anions, and neutral molecules. The high selectivity and sensitivity of these sensors underline the significance of benzophenone derivatives in chemical sensing technologies (Roy, 2021).
properties
IUPAC Name |
(4-bromo-2-fluorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFNO2/c19-15-4-5-16(17(20)11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSONSAFKIZRTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643100 |
Source
|
Record name | (4-Bromo-2-fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone | |
CAS RN |
898792-04-6 |
Source
|
Record name | Methanone, (4-bromo-2-fluorophenyl)[3-(4-morpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898792-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromo-2-fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.